![molecular formula C17H13N3O3S2 B2999393 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034333-22-5](/img/structure/B2999393.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3S2 and its molecular weight is 371.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, is a synthetic derivative of thiophene . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Thiophene derivatives are known to interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of biological activities . For instance, they can inhibit kinases, which are key enzymes in signal transduction pathways . They can also modulate estrogen receptors, affecting the hormonal regulation pathways . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the biochemical pathways it affects. As mentioned earlier, thiophene derivatives can have various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . The specific molecular and cellular effects of this compound would need further investigation.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, thiophene rings, and a benzamide moiety, contribute to its diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and therapeutic potential.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Thiophene Rings : Known for their electron-rich nature, which enhances biological activity.
- Benzamide Moiety : Often associated with various pharmacological effects.
These structural elements allow the compound to interact with biological targets effectively.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Table 1: Summary of Biological Activities
Activity Type | Cell Lines/Organisms | Mechanism of Action |
---|---|---|
Anticancer | A549, T47D, HT-29 | Inhibition of tubulin polymerization |
Antimicrobial | S. aureus, E. coli | Disruption of microbial cell wall |
Anti-inflammatory | Various | Inhibition of cytokines |
Neuroprotective | AMPA receptor modulation | Interaction with receptor subunits |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
-
Enzyme Inhibition :
- The compound may inhibit enzymes involved in cancer cell proliferation and inflammation by forming hydrogen bonds or π–π interactions with active sites.
- Receptor Modulation :
- Cell Cycle Disruption :
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural motifs exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics . This suggests that structural modifications could enhance antimicrobial efficacy.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-16(11-5-6-12-13(9-11)20-25-19-12)18-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXZHDVSUNLGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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